BenchChemオンラインストアへようこそ!

(S)-Methyl 2-(7-bromo-3-oxo-1,2,3,4-tetrahydroquinoxalin-2-yl)acetate

Epigenetics BET Bromodomain Inhibition Chiral Drug Design

(S)-Methyl 2-(7-bromo-3-oxo-1,2,3,4-tetrahydroquinoxalin-2-yl)acetate is a chiral tetrahydroquinoxaline derivative featuring a bromine atom at the 7-position and a methyl ester moiety. It belongs to a compound class recognized as a key scaffold for developing selective bromodomain and extra-terminal domain (BET) inhibitors.

Molecular Formula C11H11BrN2O3
Molecular Weight 299.12 g/mol
CAS No. 1638604-45-1
Cat. No. B3323370
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(S)-Methyl 2-(7-bromo-3-oxo-1,2,3,4-tetrahydroquinoxalin-2-yl)acetate
CAS1638604-45-1
Molecular FormulaC11H11BrN2O3
Molecular Weight299.12 g/mol
Structural Identifiers
SMILESCOC(=O)CC1C(=O)NC2=C(N1)C=C(C=C2)Br
InChIInChI=1S/C11H11BrN2O3/c1-17-10(15)5-9-11(16)14-7-3-2-6(12)4-8(7)13-9/h2-4,9,13H,5H2,1H3,(H,14,16)/t9-/m0/s1
InChIKeyJLPRDUARBMPJMP-VIFPVBQESA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(S)-Methyl 2-(7-bromo-3-oxo-1,2,3,4-tetrahydroquinoxalin-2-yl)acetate (CAS 1638604-45-1) for BET Inhibitor Research & Chiral Intermediate Sourcing


(S)-Methyl 2-(7-bromo-3-oxo-1,2,3,4-tetrahydroquinoxalin-2-yl)acetate is a chiral tetrahydroquinoxaline derivative featuring a bromine atom at the 7-position and a methyl ester moiety. It belongs to a compound class recognized as a key scaffold for developing selective bromodomain and extra-terminal domain (BET) inhibitors [1]. Its molecular formula is C11H11BrN2O3 with a molecular weight of 299.12 g/mol, and it is commercially available at a standard purity of 98% .

Procurement Risk: Why Generic Tetrahydroquinoxaline Analogs Cannot Replace the Specific (S)-7-Bromo Methyl Ester


Substituting this compound with a generic tetrahydroquinoxaline analog introduces significant risk of project failure in chiral drug discovery. The defined (S)-stereochemistry at the 2-position is critical; the opposite enantiomer has been shown to produce a distinct binding mode in BET bromodomain co-crystal structures, directly impacting inhibitory potency and selectivity [1]. Furthermore, the 7-bromo substituent enables specific halogen-bonding interactions within the protein binding pocket that are absent in des-bromo or alternative halogen analogs, while the methyl ester serves as a precise synthetic handle for prodrug optimization or further derivatization, making the combination of these features non-negotiable for structure-activity relationship (SAR) studies [1].

Quantitative Differentiation Evidence for (S)-Methyl 2-(7-bromo-3-oxo-1,2,3,4-tetrahydroquinoxalin-2-yl)acetate Against Closest Analogs


Chiral Resolution: (S)-Enantiomer vs. (R)-Enantiomer in BET BD2 Inhibition

This (S)-enantiomer is the eutomer for BET BD2 inhibition. X-ray crystallographic analysis of a closely related tetrahydroquinoxaline series reveals that the (S)-enantiomer positions the ester moiety into a sub-pocket adjacent to the WPF shelf, forming key hydrogen bonds, while the (R)-enantiomer directs the group into a sterically constrained solvent channel, resulting in a loss of potency [1]. While direct IC50 values for the target compound are unpublished, the enantiospecific binding is a class-level hallmark of this scaffold [1].

Epigenetics BET Bromodomain Inhibition Chiral Drug Design

Halogen Bonding: 7-Bromo vs. 7-Hydrogen Analog in BET Protein Engagement

The 7-bromo substituent is critical for forming a halogen bond with a backbone carbonyl in the BD2 domain. SAR studies on the tetrahydroquinoxaline scaffold demonstrate that removing the halogen (replaced with -H) eliminates this interaction and reduces BD2 affinity, while substituting with smaller halogens (e.g., -Cl) weakens the bond due to suboptimal sigma-hole geometry [1]. The compound's bromo group provides an optimal balance of steric bulk and halogen bonding potential for potent BD2 selectivity.

Halogen Bonding BET Bromodomain Structure-Based Drug Design

Synthetic Utility: Methyl Ester vs. Carboxylic Acid in Downstream Chemistry

The methyl ester serves as a protected carboxylic acid, enabling selective functionalization of other scaffolds in the presence of the ester, which can then be hydrolyzed to the acid for final coupling under controlled conditions. The free carboxylic acid form of this molecule is less stable in solution and prone to decarboxylation under thermal stress, making the ester the preferred form for reliable stock solution preparation and long-term storage . The target compound is supplied with analytical certification (NMR, HPLC, GC) confirming 98% purity, ensuring reproducibility in SAR campaigns .

Prodrug Design Parallel Synthesis Late-Stage Functionalization

High-Value Application Scenarios for (S)-Methyl 2-(7-bromo-3-oxo-1,2,3,4-tetrahydroquinoxalin-2-yl)acetate


Lead Optimization of Selective BET BD2 Inhibitors

Medicinal chemistry teams can use this compound as a key intermediate or scaffold for designing novel BD2-selective inhibitors. The pre-installed (S)-stereochemistry and 7-bromo handle allow for rapid SAR exploration around the tetrahydroquinoxaline core, as highlighted by the foundational J. Med. Chem. study [1]. Analogs derived from this scaffold have demonstrated single-digit nanomolar potency and significant selectivity for BD2 over BD1, a crucial differentiator for reducing off-target toxicity.

Chiral Probe Synthesis for Epigenetic Target Validation

Chemical biologists can utilize this compound to synthesize chiral probes, such as photoaffinity labels or PROTACs, to study BET protein function. The well-defined stereochemistry ensures that the probe engages the target in a biologically relevant conformation, enabling accurate target engagement and degradation studies, as inferred from the enantiomer-specific binding modes observed in BET co-crystal structures [1].

Intermediate for Anti-Inflammatory and Oncology Drug Discovery

As a building block, this compound is instrumental in synthesizing advanced leads for oncology and inflammatory disease programs. The BET BD2 selectivity paradigm is associated with a reduced immunosuppressive liability compared to pan-BET inhibitors. Starting with this chiral intermediate streamlines the synthesis of clinical candidates that aim to replicate the therapeutic efficacy observed in rodent models of psoriasis and inflammatory bowel disease with BD2-selective agents [1].

Quote Request

Request a Quote for (S)-Methyl 2-(7-bromo-3-oxo-1,2,3,4-tetrahydroquinoxalin-2-yl)acetate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.